molecular formula C28H60N2 B14376354 Octacosane-10,14-diamine CAS No. 89900-61-8

Octacosane-10,14-diamine

Cat. No.: B14376354
CAS No.: 89900-61-8
M. Wt: 424.8 g/mol
InChI Key: TUEIRKNOSUPQOW-UHFFFAOYSA-N
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Description

Octacosane-10,14-diamine is a long-chain aliphatic diamine with the molecular formula C28H60N2 This compound is characterized by its two amine groups located at the 10th and 14th positions of the octacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosane-10,14-diamine typically involves the reaction of octacosane with appropriate reagents to introduce the amine groups at the desired positions. One common method involves the use of bromo-tetradecane and metallic sodium. The reaction is carried out in a reaction kettle, where bromo-tetradecane and part of the metallic sodium are heated to a temperature between 120 and 140°C. The remaining bromo-tetradecane is then added dropwise, and the temperature is maintained between 140 and 160°C for 3 to 5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as distillation and washing with concentrated sulfuric acid to remove impurities and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octacosane-10,14-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine groups can participate in substitution reactions, such as alkylation or acylation, to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines. Substitution reactions can result in secondary or tertiary amines.

Scientific Research Applications

Octacosane-10,14-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of octacosane-10,14-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The compound may also participate in signaling pathways and metabolic processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Octacosane: A saturated hydrocarbon with no amine groups.

    Hexacosane-10,14-diamine: A similar diamine with a shorter carbon chain.

    Eicosane-10,14-diamine: Another similar diamine with an even shorter carbon chain.

Uniqueness

Octacosane-10,14-diamine is unique due to its long carbon chain and the specific positioning of the amine groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

89900-61-8

Molecular Formula

C28H60N2

Molecular Weight

424.8 g/mol

IUPAC Name

octacosane-10,14-diamine

InChI

InChI=1S/C28H60N2/c1-3-5-7-9-11-12-13-14-15-17-19-21-24-28(30)26-22-25-27(29)23-20-18-16-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3

InChI Key

TUEIRKNOSUPQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCC(CCCCCCCCC)N)N

Origin of Product

United States

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